Tert-butyl (2-oxobutyl)carbamate
Overview
Description
Tert-butyl (2-oxobutyl)carbamate is a chemical compound with the molecular formula C9H17NO3. It is a type of carbamate, which is a functional group commonly used in organic chemistry for protecting amines during synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (2-oxobutyl)carbamate can be synthesized through various methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of palladium-catalyzed synthesis. This method is efficient and allows for the large-scale production of the compound. The reaction typically involves the use of palladium catalysts and specific reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid for deprotection, palladium catalysts for coupling reactions, and various bases and acids depending on the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, deprotection with trifluoroacetic acid results in the formation of free amines, while palladium-catalyzed reactions can yield N-Boc-protected anilines .
Scientific Research Applications
Tert-butyl (2-oxobutyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Medicine: It is involved in the development of pharmaceuticals and drug discovery processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the oxobutyl group.
N-Boc protected amines: Widely used in peptide synthesis and organic chemistry.
Carbobenzoxy (Cbz) protected amines: Another common protecting group for amines, removed by catalytic hydrogenation
Uniqueness
Tert-butyl (2-oxobutyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-(2-oxobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEPSVDICKINTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614424 | |
Record name | tert-Butyl (2-oxobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400045-86-5 | |
Record name | tert-Butyl (2-oxobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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